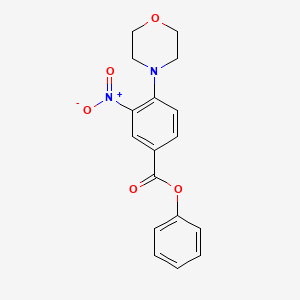
Phenyl 4-(morpholin-4-yl)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-morpholino-3-nitrobenzoate: is an organic compound that features a phenyl group, a morpholine ring, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 4-morpholino-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of benzoic acid derivatives, followed by esterification and morpholine substitution. The general synthetic route involves:
Nitration: The nitration of phenyl benzoate to introduce a nitro group at the 3-position.
Esterification: The esterification of the nitrobenzoic acid derivative with phenol to form phenyl 3-nitrobenzoate.
Morpholine Substitution: The substitution of the ester group with morpholine to yield phenyl 4-morpholino-3-nitrobenzoate.
Industrial Production Methods: Industrial production of phenyl 4-morpholino-3-nitrobenzoate typically involves large-scale nitration and esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-morpholino-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: Phenyl 4-morpholino-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
Phenyl 4-morpholino-3-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl 4-morpholino-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological receptors or enzymes. The phenyl ring provides a hydrophobic interaction site, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Phenyl 4-morpholino-3-nitrobenzoate can be compared with similar compounds such as:
Phenyl 4-morpholino-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Phenyl 4-morpholino-3-hydroxybenzoate:
Phenyl 4-morpholino-3-methoxybenzoate: Features a methoxy group, providing different electronic and steric effects.
Properties
Molecular Formula |
C17H16N2O5 |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
phenyl 4-morpholin-4-yl-3-nitrobenzoate |
InChI |
InChI=1S/C17H16N2O5/c20-17(24-14-4-2-1-3-5-14)13-6-7-15(16(12-13)19(21)22)18-8-10-23-11-9-18/h1-7,12H,8-11H2 |
InChI Key |
ZPRZLHUTMCJTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)OC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















